molecular formula C6H4BrNO2 B102462 4-Bromonicotinic acid CAS No. 15366-62-8

4-Bromonicotinic acid

Cat. No. B102462
Key on ui cas rn: 15366-62-8
M. Wt: 202.01 g/mol
InChI Key: CZLOEKRJQIAKFI-UHFFFAOYSA-N
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Patent
US08530663B2

Procedure details

To a solution of 4-bromonicotinic acid (16.8 g, 83.2 mmol, 1.0 eq.) in DCM (250 mL) at 0° C. was added DMAP (1.0 g, 8.2 mmol, 0.1 eq.). MeOH (2.7 g, 83.7 mmol, 1.0 eq.) was added dropwise with stirring at 0° C. EDC (16.8 g, 87.6 mmol, 1.1 eq.) was then added. The resulting solution was stirred for 3 hours at 0° C. The reaction was then quenched with water (100 mL). The resulting solution was extracted with DCM. The organic layer was washed with saturated aqueous NaCl (3×100 mL), dried over anhydrous Na2SO4 and concentrated under vacuum to yield 4-bromonicotinic acid methyl ester (8.2 g) as a yellow oil.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
16.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.CO.[CH2:13](Cl)CCl>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:13][O:9][C:8](=[O:10])[C:7]1[C:2]([Br:1])=[CH:3][CH:4]=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
BrC1=CC=NC=C1C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 3 hours at 0° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaCl (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=CC=C1Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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